N-(1-(Dimethylcarbamoyl)ethyl)acetanilide
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Overview
Description
N-(1-(Dimethylcarbamoyl)ethyl)acetanilide is a chemical compound with the molecular formula C13H18N2O2. It is also known by its IUPAC name, N,N-dimethyl-2-(N-phenylacetamido)propanamide. This compound is characterized by its unique structure, which includes a dimethylcarbamoyl group attached to an ethyl chain, which is further connected to an acetanilide moiety. The compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Dimethylcarbamoyl)ethyl)acetanilide typically involves the reaction of acetanilide with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{NHCOCH}_3 + \text{(CH}_3\text{)}_2\text{NCOCl} \rightarrow \text{C}_6\text{H}_5\text{NHCOCH}_3\text{(CH}_3\text{)}_2\text{NCO} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-(Dimethylcarbamoyl)ethyl)acetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetanilide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted acetanilide derivatives.
Scientific Research Applications
N-(1-(Dimethylcarbamoyl)ethyl)acetanilide is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-(Dimethylcarbamoyl)ethyl)acetanilide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: A simpler analog without the dimethylcarbamoyl group.
N-Phenylacetamide: Lacks the dimethylcarbamoyl and ethyl groups.
N,N-Dimethylacetamide: Contains the dimethylcarbamoyl group but lacks the acetanilide moiety.
Uniqueness
N-(1-(Dimethylcarbamoyl)ethyl)acetanilide is unique due to its combined structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
92032-77-4 |
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Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(N-acetylanilino)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C13H18N2O2/c1-10(13(17)14(3)4)15(11(2)16)12-8-6-5-7-9-12/h5-10H,1-4H3 |
InChI Key |
UZGXIFUEGWXJSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C)N(C1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
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